2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride
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Overview
Description
2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a naphthalene ring, piperidine ring, and sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride typically involves multi-step organic reactions. Key steps may include:
- Formation of the naphthalene derivative through Friedel-Crafts acylation.
- Synthesis of the piperidine derivative via reductive amination.
- Coupling of the naphthalene and piperidine derivatives using a suitable linker.
- Introduction of the sulfonyl group through sulfonation.
- Final assembly of the compound and purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring.
Reduction: Reduction reactions could target the imine groups within the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Biochemical Probes: Utilized as a probe to study biological pathways.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
Pharmaceutical Production: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid
- 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;monohydrochloride
Uniqueness
The unique combination of functional groups in 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride distinguishes it from other similar compounds. Its specific structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H33Cl2N5O5S |
---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C28H31N5O5S.2ClH/c1-17(29)32-10-8-23(9-11-32)38-24-6-7-25-22(14-24)15-26(33(25)39(36,37)16-27(34)35)19-4-2-18-3-5-20(28(30)31)13-21(18)12-19;;/h2-7,12-14,23,26,29H,8-11,15-16H2,1H3,(H3,30,31)(H,34,35);2*1H/t26-;;/m1../s1 |
InChI Key |
IDRXIHHFXKZNBT-FBHGDYMESA-N |
Isomeric SMILES |
CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N([C@H](C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
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